molecular formula C8H7N3O2 B8025591 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B8025591
M. Wt: 177.16 g/mol
InChI Key: VCNUBWYXXWIHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a fused pyrrole and pyrimidine ring system, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the starting material methyl 2,4-dichloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be subjected to hydrodechlorination using zinc dust in solvents like isopropyl alcohol and ethanol .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous solvents. Green chemistry principles are increasingly being applied to develop eco-friendly synthetic routes. For example, the use of non-hazardous and renewable solvents such as ethanol and dimethyl sulfoxide (DMSO) has been explored .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF

    Reduction: Zinc dust, acetic acid, ethanol

    Substitution: Iodine, acetic acid

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, it acts as an inhibitor of cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-5-3-9-7(8(12)13)11-6(5)10-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNUBWYXXWIHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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